molecular formula C7H3Cl2IO B3246273 2,6-Dichloro-4-iodobenzaldehyde CAS No. 177167-53-2

2,6-Dichloro-4-iodobenzaldehyde

Cat. No.: B3246273
CAS No.: 177167-53-2
M. Wt: 300.9 g/mol
InChI Key: MXFZNBCNKBQFAR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3Cl2IO and a molecular weight of 300.91 g/mol . This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. It is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-iodobenzaldehyde typically involves the iodination of 2,6-dichlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions . The reaction proceeds as follows:

2,6-Dichlorobenzaldehyde+I2+Oxidizing AgentThis compound\text{2,6-Dichlorobenzaldehyde} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} 2,6-Dichlorobenzaldehyde+I2​+Oxidizing Agent→this compound

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-iodobenzaldehyde is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzaldehyde
  • 4-Iodobenzaldehyde
  • 2,6-Dichloro-4-bromobenzaldehyde

Uniqueness

2,6-Dichloro-4-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and physicochemical properties. This combination allows for selective substitution reactions and specific interactions with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-4-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFZNBCNKBQFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1,3-dichloro-5-iodobenzene (4.0 g, 14.6 mmol) in THF (30 mL), LDA (2.0 M in THF/heptane/ethylbenzene, 9.6 mL, 16.9 mmol) was added dropwise at −78° C. and stirred for 1 h at the same temperature. A solution of DMF (1.7 mL, 22.0 mmol) in THF (5 mL) was added slowly at −78° C. and stirred for 3 h. The reaction mixture was quenched with saturated NH4Cl (50 mL) and extracted with EtOAc (2×30 mL). The combined organic layers were washed with water (50 mL), brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20% EtOAc/hexane as eluent) to afford compound A35-1 (1.4 g, 32%) as colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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